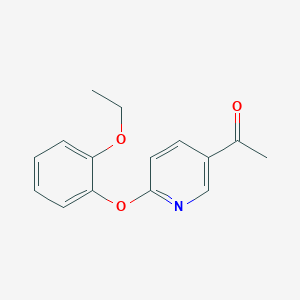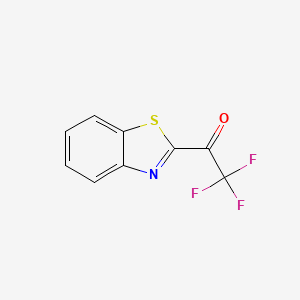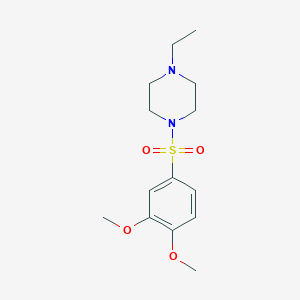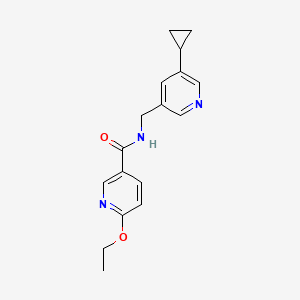![molecular formula C16H18ClN3OS B2702058 1-{5-[4-(3-Chlorophenyl)piperazino]-2-thienyl}-1-ethanone oxime CAS No. 692287-77-7](/img/structure/B2702058.png)
1-{5-[4-(3-Chlorophenyl)piperazino]-2-thienyl}-1-ethanone oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “1-{5-[4-(3-Chlorophenyl)piperazino]-2-thienyl}-1-ethanone oxime” is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceutical drugs . The presence of a chlorophenyl group indicates that the compound might have interesting biological activities . The thienyl group (a sulfur-containing ring) and the oxime group (a nitrogen-oxygen group) could also contribute to its properties .
Scientific Research Applications
Forensic Science
Thanatomicrobiome and Necrobiome Research: Death is a universal process, and understanding it has crucial implications in forensic science. Recent advancements have focused on characterizing the thanatomicrobiome (microbial communities associated with decaying bodies) and the necrobiome (organisms involved in carrion decomposition). Researchers explore microbial interactions, soil communities, and the impact of insects on decomposition dynamics. These insights enhance forensic investigations and contribute to the criminal justice field .
Pharmacology
Sunscreen Ingredients: While not directly related to the compound, recent research on sunscreen ingredients is relevant. Sunscreen actives, including avobenzone, octocrylene, and others, have been found in plasma after topical application. Understanding their systemic exposure is critical for safety assessments .
properties
IUPAC Name |
(NE)-N-[1-[5-[4-(3-chlorophenyl)piperazin-1-yl]thiophen-2-yl]ethylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3OS/c1-12(18-21)15-5-6-16(22-15)20-9-7-19(8-10-20)14-4-2-3-13(17)11-14/h2-6,11,21H,7-10H2,1H3/b18-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPVSCERGCGOTBY-LDADJPATSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C1=CC=C(S1)N2CCN(CC2)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\O)/C1=CC=C(S1)N2CCN(CC2)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-7-hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2701975.png)








![N-(3-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propyl)-4-(methylsulfonyl)-2-nitroaniline](/img/structure/B2701989.png)
![1-[(E)-2-(4-chlorophenyl)ethenyl]sulfonyl-2,3-dihydroindole-3-carboxylic acid](/img/structure/B2701991.png)
![ethyl 2-[[(E)-3-phenylprop-2-enoyl]amino]-4-thiophen-2-ylthiophene-3-carboxylate](/img/structure/B2701993.png)

![(2E,3E)-1-(3,4-dichlorophenyl)-3-(methoxyimino)-2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]propan-1-one](/img/structure/B2701998.png)